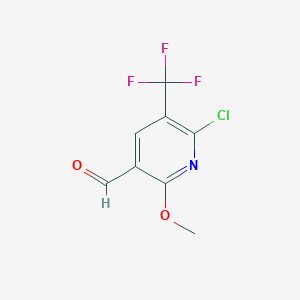
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile is an organic compound with a unique structure that includes a hydroxy group and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an appropriate aldehyde with a nitrile compound in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production with minimal waste. The use of catalysts and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile: shares similarities with other nitrile-containing compounds, such as acetonitrile and benzonitrile.
Hydroxy-containing compounds: Similar to compounds like ethanol and phenol, which also contain hydroxy groups.
Uniqueness
- The combination of hydroxy and nitrile groups in this compound makes it unique, providing distinct reactivity and potential applications compared to other compounds with only one of these functional groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
(E)-2-(2-hydroxypropan-2-yl)but-2-enedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-7(2,10)6(5-9)3-4-8/h3,10H,1-2H3/b6-3+ |
InChI-Schlüssel |
FWZMJWJQWWXQHF-ZZXKWVIFSA-N |
Isomerische SMILES |
CC(C)(/C(=C/C#N)/C#N)O |
Kanonische SMILES |
CC(C)(C(=CC#N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)



![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)



